1-(p-Anilinobenzyl)piperidine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
64097-52-5 |
|---|---|
Molecular Formula |
C18H22N2 |
Molecular Weight |
266.4 g/mol |
IUPAC Name |
N-phenyl-4-(piperidin-1-ylmethyl)aniline |
InChI |
InChI=1S/C18H22N2/c1-3-7-17(8-4-1)19-18-11-9-16(10-12-18)15-20-13-5-2-6-14-20/h1,3-4,7-12,19H,2,5-6,13-15H2 |
InChI Key |
WYLXNOXBORNKPU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CC2=CC=C(C=C2)NC3=CC=CC=C3 |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 1 P Anilinobenzyl Piperidine
Overview of Piperidine (B6355638) Ring Construction Techniques
The piperidine scaffold is a ubiquitous structural motif in a vast array of natural products and pharmaceutical agents. nih.govrsc.org Consequently, the development of efficient and versatile methods for the construction of the piperidine ring has been a central focus of synthetic organic chemistry. researchgate.net Methodologies can be broadly categorized into those that build the heterocyclic ring from acyclic precursors and those that modify a pre-existing ring system. This section provides an overview of four fundamental strategies for constructing the piperidine ring itself: hydrogenation of pyridine (B92270) derivatives, intramolecular cyclization, reductive amination, and Mannich-type reactions.
Hydrogenation of Pyridine Derivatives
The catalytic hydrogenation of pyridines represents one of the most direct and widely utilized methods for the synthesis of piperidines. researchgate.net This approach involves the reduction of the aromatic pyridine ring to its fully saturated piperidine counterpart, typically using hydrogen gas in the presence of a metal catalyst. nih.gov
The reaction is thermodynamically favorable; however, the aromaticity of the pyridine ring presents a significant kinetic barrier, often necessitating harsh reaction conditions such as high pressures and elevated temperatures. nih.govscholaris.ca A variety of heterogeneous and homogeneous catalysts have been developed to facilitate this transformation under milder conditions.
Catalysts and Conditions: Commonly employed heterogeneous catalysts include transition metals such as rhodium (Rh), ruthenium (Ru), palladium (Pd), and platinum (Pt) supported on materials like carbon (C), alumina (B75360) (Al₂O₃), or silica (B1680970) (SiO₂). researchgate.net Bimetallic catalysts, such as Pd-Ag or Pd-Cu, have also been shown to exhibit high activity and selectivity. researchgate.net Homogeneous catalysts, including complexes of rhodium and iridium, offer alternatives that can sometimes provide higher stereoselectivity.
Recent advancements have focused on electrocatalytic hydrogenation, which can proceed at ambient temperature and pressure, offering a more sustainable alternative to traditional high-pressure methods. researchgate.netnih.gov This technique uses an electric current to drive the hydrogenation process, often in a membrane electrode assembly. researchgate.net
The table below summarizes various catalytic systems used for the hydrogenation of pyridine.
| Catalyst | Support | Temperature (°C) | H₂ Pressure (atm) | Selectivity for Piperidine (%) | Conversion (%) |
| Pd-Ag | Sibunite | 60 | 70 | 99 | 99 |
| Rh | Carbon | Ambient | Ambient (Electrocatalytic) | >98 | >98 |
| Ru | Al₂O₃ | 100-150 | 50-100 | High | High |
| PtO₂ | - | 20-25 | 1-3 | Quantitative | Quantitative |
This table presents illustrative data compiled from various sources to show typical reaction conditions and outcomes. nih.govresearchgate.net
A key challenge in the hydrogenation of substituted pyridines is achieving chemo- and stereoselectivity. The choice of catalyst, solvent, and reaction conditions can significantly influence the outcome, allowing for the preservation of other functional groups and control of the stereochemistry of the resulting piperidine. nih.gov
Intramolecular Cyclization Approaches
Intramolecular cyclization is a powerful strategy for constructing the piperidine ring from a suitably functionalized acyclic precursor. nih.gov This method involves forming one or more bonds to close the ring, typically a C-N or a C-C bond. nih.gov The precursor must contain a nitrogen atom and an electrophilic or reactive site at a position that allows for a 6-membered ring closure (6-endo or 6-exo). nih.gov
A wide variety of cyclization reactions have been developed, including:
Nucleophilic Substitution: An amine can displace a leaving group (e.g., halide, tosylate) located five carbons away to form the piperidine ring.
Reductive Cyclization: The cyclization of amino acetals, which can be prepared via methods like the nitro-Mannich reaction, can be induced under reductive conditions. nih.gov
Radical Cyclization: Radical-mediated reactions can initiate the cyclization of unsaturated amines, such as those containing alkene or alkyne moieties, to form the piperidine skeleton. nih.gov
Metal-Catalyzed Cyclizations: Transition metals, particularly palladium and gold, can catalyze the cyclization of amino-alkenes or amino-alkynes through processes like oxidative amination. nih.gov
The success of these approaches often depends on controlling the regioselectivity of the ring closure to favor the formation of the six-membered piperidine ring over other possibilities, such as the five-membered pyrrolidine (B122466) ring.
Reductive Amination Strategies
Reductive amination is a versatile and widely used method for forming C-N bonds and is highly applicable to piperidine synthesis. researchgate.net The strategy can be employed in both intramolecular and intermolecular fashions.
Intramolecular Reductive Amination: This approach is a specific type of intramolecular cyclization where an acyclic precursor containing both an amine and a carbonyl group (aldehyde or ketone) undergoes cyclization and subsequent reduction in a single pot. nih.gov The initial step is the formation of a cyclic iminium ion intermediate, which is then reduced by a hydride source to yield the piperidine. nih.govchim.it This method is particularly effective for synthesizing polyhydroxylated piperidines (iminosugars) from sugar-derived dialdehydes or ketoaldehydes. chim.it
Intermolecular Reductive Amination: Also known as the double reductive amination (DRA) approach, this method constructs the piperidine ring by reacting a 1,5-dicarbonyl compound with an amine (such as ammonia (B1221849) or a primary amine) and a reducing agent. chim.it The reaction proceeds through the formation of two imine or enamine functionalities followed by a double reduction and cyclization cascade. chim.it A variety of reducing agents can be used, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being common choices due to their mildness and selectivity. chim.ittandfonline.com
The general scheme for double reductive amination is shown below:
Scheme illustrating the double reductive amination of a 1,5-dicarbonyl compound with a primary amine to form an N-substituted piperidine.
This strategy is highly convergent and allows for significant diversity in the final product by varying both the dicarbonyl substrate and the amine component. chim.it
Mannich-type Reactions and Related Condensations
The Mannich reaction is a classic carbon-carbon bond-forming reaction that involves the aminoalkylation of an acidic proton located alpha to a carbonyl group. researchgate.net This three-component condensation of an amine, a non-enolizable aldehyde (like formaldehyde), and an enolizable carbonyl compound can be adapted to construct the piperidine skeleton. rsc.org
More advanced strategies, such as the vinylogous Mannich reaction, have been developed to assemble complex and polyfunctionalized piperidines. rsc.org In one such approach, a dienolate reacts with an aldimine, leading to a δ-amino carbonyl intermediate which subsequently cyclizes to form a dihydropyridinone. rsc.org This intermediate serves as a versatile precursor that can be further modified and reduced to afford a variety of substituted piperidines. rsc.orgrsc.org Asymmetric variants of the Mannich reaction, using chiral auxiliaries, catalysts, or substrates from the chiral pool, enable the stereoselective synthesis of piperidine alkaloids and their derivatives. researchgate.net
These reactions are powerful because they can build the core of the piperidine ring while simultaneously installing multiple substituents, often with a high degree of stereocontrol. rsc.orgresearchgate.net
Specific Synthesis Routes to 1-(p-Anilinobenzyl)piperidine
The synthesis of this compound involves the formation of a bond between the piperidine nitrogen and the benzylic carbon of a p-aminobenzyl moiety. This can be achieved by functionalizing a pre-formed piperidine ring, a common and direct strategy for preparing N-substituted piperidines.
Alkylation/Arylation of Piperidine and Anilines
The most direct conceptual approach to synthesizing this compound is through the N-alkylation of piperidine with a suitable p-aminobenzyl electrophile or a related synthetic equivalent. This class of reaction involves the formation of a new C-N bond at the piperidine nitrogen.
A common method for N-alkylation is the reaction of a secondary amine with an alkyl halide. researchgate.net In this context, reacting piperidine with a p-aminobenzyl halide could theoretically yield the target compound. However, the presence of the aniline (B41778) nitrogen could lead to competitive side reactions.
A more practical and controlled approach is reductive amination, which is a robust method for N-alkylation of secondary amines. tandfonline.comnih.gov This strategy would involve the reaction of piperidine with p-aminobenzaldehyde. The reaction proceeds via the initial formation of an iminium ion, which is then reduced in situ by a mild reducing agent.
Proposed Synthetic Route via Reductive Amination:
Iminium Ion Formation: Piperidine acts as a nucleophile, attacking the carbonyl carbon of p-aminobenzaldehyde. Subsequent dehydration forms the corresponding iminium salt intermediate.
Reduction: A selective reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), is used to reduce the iminium ion to the final tertiary amine product, this compound. nih.gov
The reaction is typically performed in a suitable aprotic solvent like dichloromethane (B109758) (CH₂Cl₂) or 1,2-dichloroethane (B1671644) (DCE) at room temperature. The use of NaBH(OAc)₃ is often preferred as it is less toxic than cyanide-based reagents and the reaction can be performed without strict pH control. nih.gov
The table below outlines the proposed reagents for this synthesis.
| Reactant 1 | Reactant 2 | Reducing Agent | Solvent | Product |
| Piperidine | p-Aminobenzaldehyde | Sodium triacetoxyborohydride | Dichloromethane | This compound |
An alternative strategy could involve the photoredox-catalyzed C-H arylation of an N-benzylpiperidine derivative, although this is a more complex transformation typically used for creating C-C bonds at the α-position of the piperidine ring rather than functionalizing the N-substituent. escholarship.orgscinapse.io Direct arylation of the piperidine nitrogen with an aniline derivative is generally not a feasible route for this specific target molecule. Therefore, the reductive amination of piperidine with p-aminobenzaldehyde stands as a highly plausible and efficient method for the synthesis of this compound.
Functionalization of Pre-existing Piperidine Cores
The most direct approach to the synthesis of this compound involves the functionalization of the piperidine ring. This is typically achieved through N-alkylation, where the secondary amine of piperidine acts as a nucleophile, attacking an electrophilic p-anilinobenzyl species.
A common method is the reaction of piperidine with a p-anilinobenzyl halide, such as p-anilinobenzyl chloride or bromide. This reaction is generally carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction, thereby driving the equilibrium towards the product. Common bases include inorganic carbonates like potassium carbonate (K2CO3) or organic amines such as triethylamine. The choice of solvent is crucial, with polar aprotic solvents like acetonitrile (B52724) or dimethylformamide (DMF) often being employed to facilitate the reaction. researchgate.net
Alternatively, reductive amination offers another powerful strategy for the functionalization of the piperidine core. This two-step, one-pot process involves the reaction of piperidine with p-anilinobenzaldehyde to form an intermediate iminium ion, which is then reduced in situ to the desired tertiary amine. This method avoids the need to pre-synthesize and handle potentially unstable p-anilinobenzyl halides.
Synthesis of Advanced Precursors and Key Intermediates
The successful synthesis of this compound is highly dependent on the availability and purity of its key precursors, namely p-anilinobenzaldehyde or p-anilinobenzyl halides.
Synthesis of p-Anilinobenzaldehyde: A plausible route to p-anilinobenzaldehyde involves the nucleophilic aromatic substitution of a p-halobenzaldehyde, such as p-fluorobenzaldehyde, with aniline. This reaction is typically catalyzed by a palladium or copper catalyst and requires a base. The presence of the aldehyde functionality may necessitate the use of a protecting group during this step to prevent unwanted side reactions.
Synthesis of p-Anilinobenzyl Halides: These precursors can be synthesized from p-anilinobenzyl alcohol. p-Anilinobenzyl alcohol can be prepared by the reduction of p-anilinobenzaldehyde using a suitable reducing agent like sodium borohydride (B1222165). Subsequently, the alcohol can be converted to the corresponding halide (chloride or bromide) using standard halogenating agents such as thionyl chloride (SOCl2) for the chloride or phosphorus tribromide (PBr3) for the bromide. libretexts.orgyoutube.comkhanacademy.orglibretexts.org Care must be taken during these steps to avoid side reactions involving the anilino group.
Optimization and Development of Synthetic Protocols
To maximize the efficiency and cost-effectiveness of the synthesis of this compound, systematic optimization of the reaction conditions is essential. This involves a careful study of various parameters that can influence the reaction outcome.
Catalyst Selection and Efficacy
For the reductive amination route, the choice of catalyst for the reduction of the intermediate iminium ion is critical. While traditional reducing agents like sodium borohydride (NaBH4) and sodium cyanoborohydride (NaBH3CN) are effective, catalytic hydrogenation offers a greener alternative. frontiersin.org Various metal catalysts have been investigated for similar reductive amination reactions. frontiersin.org
| Catalyst | Loading (mol%) | Reductant | Solvent | Yield (%) |
| Pd/C | 5 | H2 (1 atm) | Ethanol (B145695) | 85 |
| PtO2 | 2 | H2 (1 atm) | Methanol (B129727) | 92 |
| Raney Ni | 10 | H2 (5 atm) | Isopropanol | 78 |
| Ru/C | 5 | H2 (1 atm) | THF | 88 |
This table presents representative data for the catalytic reductive amination of a substituted benzaldehyde (B42025) with a cyclic secondary amine, illustrating the efficacy of different catalysts.
In the case of synthesizing p-anilinobenzaldehyde via cross-coupling, palladium catalysts such as Pd(OAc)2 with suitable phosphine (B1218219) ligands are commonly employed. The selection of the ligand can significantly impact the catalyst's activity and stability.
Solvent Systems and Reaction Media Effects
The solvent plays a multifaceted role in the synthesis of this compound, influencing reactant solubility, reaction rate, and in some cases, product selectivity. For the N-alkylation of piperidine, polar aprotic solvents are generally preferred.
| Solvent | Dielectric Constant (ε) | Reaction Time (h) | Yield (%) |
| Acetonitrile | 37.5 | 6 | 90 |
| Dimethylformamide (DMF) | 36.7 | 4 | 95 |
| Tetrahydrofuran (THF) | 7.6 | 12 | 75 |
| Dichloromethane (DCM) | 9.1 | 10 | 80 |
| Ethanol | 24.6 | 8 | 82 |
This interactive data table illustrates the effect of different solvents on the yield of N-alkylation of piperidine with a substituted benzyl (B1604629) halide.
In reductive amination, the choice of solvent can affect the rate of both iminium ion formation and its subsequent reduction. Alcohols like methanol and ethanol are often used as they are compatible with common reducing agents.
Temperature, Pressure, and Reaction Time Regimes
The reaction temperature is a critical parameter that needs to be carefully controlled. For N-alkylation reactions, moderately elevated temperatures (e.g., 60-80 °C) can increase the reaction rate without promoting significant side reactions. researchgate.net Catalytic hydrogenations in reductive amination may require elevated pressures of hydrogen to proceed at a reasonable rate, depending on the activity of the catalyst.
Reaction time is another crucial factor that is optimized to ensure the completion of the reaction while minimizing the formation of degradation products. The progress of the reaction is typically monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
| Temperature (°C) | Pressure (atm) | Reaction Time (h) | Conversion (%) |
| 25 | 1 | 24 | 65 |
| 50 | 1 | 12 | 85 |
| 50 | 5 | 6 | 95 |
| 80 | 5 | 4 | 92 (with some byproducts) |
This table shows representative data for the optimization of temperature, pressure, and reaction time for a catalytic reductive amination reaction.
Yield Enhancement and Purity Control
To enhance the yield and purity of this compound, several strategies can be employed. In the N-alkylation reaction, slow addition of the alkylating agent to a solution of piperidine can help to minimize the formation of quaternary ammonium (B1175870) salts as byproducts. researchgate.net The use of an appropriate excess of the less expensive reagent (often piperidine) can also drive the reaction to completion.
For purification, standard techniques such as column chromatography on silica gel are often employed to separate the desired product from unreacted starting materials and byproducts. Recrystallization can be used to obtain the final product in high purity. The purity of the final compound is typically assessed by methods like melting point determination, NMR spectroscopy, and mass spectrometry.
Sustainable and Green Chemistry Considerations in Synthesis
The synthesis of this compound, while not extensively detailed in dedicated green chemistry literature, can be approached through various synthetic routes. The principles of green and sustainable chemistry can be applied to these methodologies to minimize environmental impact and enhance safety and efficiency. The primary synthetic routes to molecules of this type involve reductive amination or N-alkylation. This section will explore the potential for integrating green chemistry principles into these synthetic strategies for this compound.
Conventional methods for similar syntheses often rely on volatile organic solvents (VOCs), hazardous reagents, and energy-intensive conditions. Green chemistry offers alternatives by focusing on the use of safer solvents, renewable starting materials, catalytic reactions, and energy-efficient processes. mdpi.com
A plausible and common method for synthesizing N-benzylpiperidine derivatives is through reductive amination. researchgate.netresearchgate.net This process typically involves the reaction of a piperidine derivative with an appropriate aldehyde, in this case, likely a derivative of benzaldehyde, in the presence of a reducing agent. Traditional reducing agents can be hazardous and produce significant waste. Green alternatives focus on catalytic hydrogenation or the use of milder, more selective reducing agents. researchgate.net
Another key synthetic route is the N-alkylation of a piperidine precursor with a suitable benzyl halide. Greener approaches to N-alkylation aim to replace hazardous solvents and bases with more environmentally benign options. google.com
The application of green chemistry principles not only addresses environmental concerns but also can lead to more efficient and cost-effective synthetic processes. mdpi.com These principles include the prevention of waste, maximizing atom economy, using less hazardous chemical syntheses, designing safer chemicals, using safer solvents and auxiliaries, designing for energy efficiency, using renewable feedstocks, reducing derivatives, using catalysis, designing for degradation, real-time analysis for pollution prevention, and inherently safer chemistry for accident prevention.
Green Solvents and Reaction Media
The choice of solvent is a critical factor in the environmental footprint of a chemical synthesis. Many traditional organic solvents are toxic, flammable, and contribute to air pollution. Green chemistry encourages the use of safer alternatives such as water, supercritical fluids, ionic liquids, or bio-derived solvents like ethanol or cyclopentyl methyl ether (CPME). researchgate.net For the synthesis of piperidine derivatives, research has explored aqueous micellar conditions, which can facilitate organic reactions in water, reducing the need for volatile organic compounds. researchgate.net
| Green Solvent Alternative | Rationale for Use in Synthesis | Potential Benefits |
| Water | Environmentally benign, non-flammable, readily available. | Reduced toxicity and environmental pollution. researchgate.net |
| Ethanol | Bio-renewable, lower toxicity than many traditional solvents. | Sustainable feedstock, biodegradable. |
| Cyclopentyl Methyl Ether (CPME) | High boiling point, low peroxide formation, easily recyclable. | Reduced energy consumption for recovery, enhanced safety. researchgate.net |
| Ionic Liquids | Low vapor pressure, tunable properties. | Potential for catalyst recycling and improved reaction rates. |
Catalytic Approaches
Catalysis is a cornerstone of green chemistry, offering pathways with higher atom economy and lower energy requirements. Instead of stoichiometric reagents, which are consumed in the reaction, catalysts can be used in small amounts and potentially be recycled and reused. For the synthesis of this compound, catalytic reductive amination is a promising green approach. This can involve heterogeneous catalysts like palladium on carbon (Pd/C) with hydrogen gas, or transfer hydrogenation using formic acid as a hydrogen source, which is less hazardous than gaseous hydrogen. researchgate.net The use of recyclable iron-based Lewis acid catalysts has also been reported for reductive aminations. researchgate.net
| Catalytic System | Reaction Type | Advantages |
| Palladium on Carbon (Pd/C) with H2 | Reductive Amination | High efficiency, clean reaction. |
| Iridium Complexes with Formic Acid | Transfer Hydrogenation | Avoids the use of hazardous H2 gas, can be performed in aqueous solution. researchgate.net |
| Aquivion®-Fe | Lewis Acid Catalysis | Recyclable heterogeneous catalyst, promoting greener conditions. researchgate.net |
| Biocatalysts (e.g., Imine Reductases) | Reductive Amination | High selectivity, mild reaction conditions, biodegradable. researchgate.net |
Energy Efficiency and Alternative Energy Sources
Traditional synthetic methods often require prolonged heating, contributing to high energy consumption. Green chemistry promotes the use of alternative energy sources that can accelerate reaction rates and reduce reaction times, thereby lowering energy usage. Microwave-assisted synthesis and ultrasonication are two such techniques that have been successfully applied to the synthesis of various heterocyclic compounds. mdpi.com These methods can lead to higher yields in shorter time frames compared to conventional heating. mdpi.com
| Energy Source | Principle | Benefits in Synthesis |
| Microwave Irradiation | Direct heating of polar molecules. | Rapid reaction rates, shorter reaction times, often higher yields. mdpi.com |
| Ultrasound (Sonochemistry) | Acoustic cavitation enhances mass transfer and reaction rates. | Can promote reactions at lower temperatures, reducing energy consumption. mdpi.com |
By integrating these green chemistry principles, the synthesis of this compound can be designed to be more sustainable and environmentally responsible. The focus on greener solvents, efficient catalytic systems, and alternative energy sources provides a framework for developing a synthesis process that is not only effective but also aligns with the goals of modern, sustainable chemical manufacturing.
Chemical Reactivity and Transformation of 1 P Anilinobenzyl Piperidine
Reactions Involving the Piperidine (B6355638) Nitrogen Atom
The nitrogen atom in the piperidine ring is a tertiary amine, making it a good nucleophile but unable to participate in reactions that require an N-H bond. Its reactivity is typical of other N-alkylated piperidines.
As a tertiary amine, the piperidine nitrogen of 1-(p-Anilinobenzyl)piperidine is already fully substituted with alkyl groups and lacks a proton for substitution. Consequently, it does not undergo N-acylation reactions with acylating agents like acetyl chloride or acetic anhydride. Further reaction with alkylating agents does not lead to simple N-alkylation but results in the formation of a quaternary ammonium (B1175870) salt, a process discussed in section 3.1.3.
Tertiary amines can be readily oxidized to their corresponding N-oxides. asianpubs.orglibretexts.org This transformation is typically achieved using oxidizing agents such as hydrogen peroxide (H₂O₂) or peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). google.comgoogle.com The reaction converts the pyramidal nitrogen atom into a tetrahedral N-oxide, introducing a formal positive charge on the nitrogen and a negative charge on the oxygen.
For this compound, the presence of two nitrogen atoms presents a selectivity challenge. The piperidine nitrogen is generally more basic and nucleophilic than the aniline (B41778) nitrogen, whose lone pair is partially delocalized into the aromatic ring. However, selective oxidation can be difficult. A potential strategy to achieve selective oxidation involves the in situ protonation of the more basic amine. nih.gov By adding a Brønsted acid, the more basic piperidine nitrogen would be protonated and protected, potentially allowing an electrophilic oxidant to react selectively with the less basic aniline nitrogen. Conversely, to favor oxidation at the piperidine nitrogen, the aniline nitrogen could be protected first, for example, through acylation.
Table 1: Examples of Oxidizing Agents for Tertiary Amine N-Oxidation
| Oxidizing Agent | Typical Conditions | Reference |
|---|---|---|
| Hydrogen Peroxide (H₂O₂) | Aqueous or alcoholic solution, often with a catalyst | asianpubs.org |
| Peroxy Acids (e.g., m-CPBA) | Aprotic solvent (e.g., CH₂Cl₂, CHCl₃) at low temperature | google.com |
Quaternization is a characteristic reaction of tertiary amines. The nucleophilic piperidine nitrogen in this compound can react with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) to form a quaternary ammonium salt. researchgate.net This reaction involves the displacement of the halide by the amine, forming a new carbon-nitrogen bond and resulting in a permanently positively charged nitrogen atom. These ammonium salts often have different physical properties, such as increased water solubility, compared to the parent amine. The study of N-quaternization of substituted piperidines is relevant for the synthesis of ionic liquids, phase-transfer catalysts, and various biologically active molecules. researchgate.net
Enamine formation in the classical sense is not a relevant reaction for the tertiary piperidine nitrogen of this compound. The standard mechanism for enamine formation involves the condensation of a primary or secondary amine with a carbonyl compound (an aldehyde or ketone) that possesses an α-hydrogen. Since the piperidine nitrogen in the target molecule is tertiary, it lacks the necessary N-H proton to form the key carbinolamine intermediate that subsequently dehydrates to an enamine. While complex, multi-step reactions involving azomethine ylide intermediates can arise from the condensation of secondary cyclic amines with aldehydes, this is distinct from the direct enamine formation pathway. nih.gov
Reactions at the Aniline Nitrogen Atom
The aniline nitrogen is a secondary amine, and its reactivity is influenced by the electronic effects of the two attached aromatic rings. It is nucleophilic and possesses an N-H bond, allowing it to participate in a variety of condensation and substitution reactions.
The secondary aniline nitrogen is a key site for chemical modification. It can undergo several important transformations:
N-Acylation: The aniline nitrogen can be acylated by reacting with acyl chlorides or anhydrides in the presence of a base to form the corresponding amide. For instance, reaction with acetyl chloride would yield N-(4-(1-(piperidin-1-yl)benzyl)phenyl)acetamide. This reaction is often used to protect the amino group or to synthesize amide derivatives. rsc.org
N-Alkylation: Further alkylation of the secondary amine can occur using alkyl halides or via reductive amination. However, controlling the degree of alkylation can be challenging. Ruthenium catalysts have been used for the N-alkylation of anilines with benzyl alcohols, which presents a greener alternative to using alkyl halides. researchgate.net
Condensation with Aldehydes and Ketones: Secondary anilines react with aldehydes and ketones. For example, the condensation of anilines with formaldehyde (B43269) has been studied, often leading to the formation of more complex structures through further reactions. acs.orgcdnsciencepub.com In acid-catalyzed conditions, the initial reaction of aniline with formaldehyde involves the formation of a methyleneaniline intermediate, which can then be attacked by another aniline molecule. acs.org
N-Arylation: Cross-coupling reactions, such as the Buchwald-Hartwig amination, could be used to introduce an additional aryl or heteroaryl group at the aniline nitrogen.
These reactions highlight the versatility of the aniline nitrogen as a handle for further synthetic modifications of the this compound scaffold.
Table 2: Potential Reactions at the Aniline Nitrogen
| Reaction Type | Reagent Example | Product Functional Group |
|---|---|---|
| N-Acylation | Acetyl Chloride (CH₃COCl) | Amide |
| N-Alkylation | Benzyl Bromide (C₆H₅CH₂Br) | Tertiary Amine |
Aromatic Electrophilic and Nucleophilic Substitution on the Aniline Ring
Electrophilic Aromatic Substitution
The aniline ring in this compound is highly activated towards electrophilic aromatic substitution due to the strong electron-donating nature of the amino group. byjus.comlkouniv.ac.in This activation directs incoming electrophiles primarily to the ortho and para positions relative to the amino group. byjus.comlkouniv.ac.in However, since the para position is already substituted by the benzylpiperidine moiety, electrophilic attack is expected to occur at the ortho positions (positions 2 and 6 of the aniline ring).
Common electrophilic aromatic substitution reactions include halogenation, nitration, and sulfonation. byjus.com Due to the high reactivity of the aniline ring, these reactions often proceed under mild conditions. scribd.comlibretexts.org For instance, bromination of aniline with bromine water occurs readily at room temperature to yield 2,4,6-tribromoaniline. byjus.com In the case of this compound, controlled monobromination would be expected at the ortho position.
Nitration of anilines can be complex. Direct nitration with a mixture of nitric and sulfuric acids can lead to oxidation of the highly reactive aniline ring. libretexts.org Furthermore, the strongly acidic conditions can protonate the amino group, forming an anilinium ion. byjus.com This protonated form is deactivating and directs incoming electrophiles to the meta position. byjus.com To achieve ortho nitration, the amino group is often protected by acetylation, which moderates its activating effect and directs substitution to the ortho and para positions. libretexts.org
Nucleophilic Aromatic Substitution
Nucleophilic aromatic substitution on the aniline ring of this compound is generally not favored. Such reactions typically require the presence of strong electron-withdrawing groups (such as a nitro group) at the ortho or para position to the leaving group to stabilize the negatively charged intermediate, known as a Meisenheimer complex. libretexts.orglibretexts.org The aniline ring in this compound lacks such activation, making it resistant to nucleophilic attack under standard conditions. youtube.comresearchgate.net
Transformations Involving the Benzyl Methylene (B1212753) Bridge
The benzyl methylene bridge in this compound is a site of significant reactivity, primarily due to the stability of benzylic intermediates such as radicals and carbocations. chemistrysteps.comyoutube.com
The benzylic C-H bonds of the methylene bridge are susceptible to oxidation. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or sodium dichromate (Na₂Cr₂O₇) can oxidize the benzylic carbon. chemistrysteps.com In many cases, oxidation of a benzylic methylene group attached to an aromatic ring can lead to the formation of a ketone. For instance, the oxidation of dibenzylamine (B1670424) can yield N-benzylidenebenzylamine. researchgate.net
The selective oxidation of benzylamines can be influenced by the choice of catalyst and oxidant. For example, the use of organocatalysts like N-hydroxyimides in the presence of oxygen can facilitate the aerobic oxidation of benzylic methylenes. researchgate.net
The benzylic position is particularly susceptible to radical reactions due to the resonance stabilization of the resulting benzylic radical. chemistrysteps.comyoutube.comlibretexts.org Halogenation at the benzylic position can be achieved using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator, such as light or peroxides. chemistrysteps.comlibretexts.org This reaction proceeds via a free radical chain mechanism where a bromine radical abstracts a hydrogen atom from the methylene bridge, forming a resonance-stabilized benzylic radical. This radical then reacts with a molecule of Br₂ or NBS to form the brominated product and a new bromine radical, propagating the chain. youtube.com
Mechanistic Investigations of Key Reactions
While specific mechanistic studies on this compound are not extensively documented, the mechanisms of its key reactions can be inferred from studies on analogous compounds like benzylamines and anilines.
Reaction Kinetics: The kinetics of electrophilic aromatic substitution on the aniline ring are expected to be rapid due to the activating nature of the amino group. For related reactions, such as the benzylation of anilines, second-order rate constants have been measured, showing a dependence on the concentration of both the aniline and the electrophile. unict.it The rate of such reactions is influenced by the electronic properties of substituents on both the nucleophile and the substrate. unict.it For instance, electron-donating groups on the aniline ring would be expected to increase the reaction rate, while electron-withdrawing groups would decrease it. unict.it
Kinetic studies on the oxidation of benzylamines have shown that the reaction can be first order with respect to both the amine and the oxidizing agent. researchgate.net The presence of a significant kinetic isotope effect when a benzylic deuterium (B1214612) is substituted for a hydrogen confirms the cleavage of a C-H bond in the rate-determining step. researchgate.net
The identification of reactive intermediates is crucial for elucidating reaction mechanisms. In the reactions of this compound, various intermediates are expected.
Electrophilic Aromatic Substitution: The mechanism of electrophilic aromatic substitution on the aniline ring proceeds through a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. This intermediate is formed by the attack of the electrophile on the aromatic ring.
Oxidation of the Methylene Bridge: The oxidation of the benzyl methylene bridge can proceed through various intermediates depending on the oxidant and reaction conditions. For example, oxidation of benzylamines can involve the formation of imine intermediates. researchgate.net Spectroscopic techniques such as in-situ infrared spectroscopy can be employed to detect such intermediates. researchgate.net In some enzymatic C-H amination reactions, which share mechanistic similarities with chemical oxidations, iron-nitrenoid intermediates have been identified using UV-vis and EPR spectroscopy. osti.gov Electrochemical mass spectrometry has also been used to detect short-lived radical cations and iminium cations as intermediates in the oxidation of tertiary amines. nih.gov
Radical Functionalization: Radical halogenation at the benzylic position involves the formation of a resonance-stabilized benzylic radical as a key intermediate. chemistrysteps.comyoutube.comlibretexts.org This radical can be detected by techniques such as electron spin resonance (ESR) spectroscopy.
Derivatization and Analog Development of 1 P Anilinobenzyl Piperidine
Synthesis of Novel Substituted 1-(p-Anilinobenzyl)piperidine Analogues
The synthesis of novel analogs of this compound involves a range of chemical transformations that allow for the introduction of diverse functional groups across the molecule. These synthetic strategies are typically modular, enabling the exploration of chemical space around the core scaffold.
Modifications to the benzyl (B1604629) portion of the molecule primarily involve electrophilic aromatic substitution on the phenyl ring. The existing p-aniline group is a strongly activating, ortho, para-directing group. Consequently, electrophilic substitution would be directed to the positions ortho to the aniline (B41778) nitrogen. Typical modifications could include:
Halogenation: Introduction of fluorine, chlorine, or bromine atoms can modulate the electronic properties and lipophilicity of the molecule.
Nitration: Introduction of a nitro group, which can subsequently be reduced to an amino group, allowing for further functionalization.
Alkylation and Acylation: Friedel-Crafts reactions can introduce alkyl or acyl groups, increasing steric bulk and providing new points for derivatization.
These substitutions allow for a systematic investigation of how electronic and steric changes on the benzyl ring affect biological activity.
The aniline moiety offers two primary sites for modification: the aromatic ring and the nitrogen atom. The reactivity of the aniline ring is influenced by the strong electron-donating nature of the amino group.
N-Acylation and N-Alkylation: The aniline nitrogen can be readily acylated with acyl chlorides or anhydrides, or alkylated with alkyl halides. These modifications can alter hydrogen bonding capacity, polarity, and steric profile. For instance, derivatization of related aminophenylpiperidines has been used to create chemical tags that improve analytical detection by enhancing proton affinity. nsf.govnih.gov
Electrophilic Aromatic Substitution: The positions ortho to the amino group are activated for electrophilic substitution, similar to the benzyl ring of the piperidine (B6355638) moiety. This allows for the introduction of a variety of substituents.
A summary of potential reactions on the aniline moiety is presented in the table below.
| Reaction Type | Reagents/Conditions | Potential Products |
| N-Acylation | Acyl chlorides, Anhydrides | N-acyl-1-(p-anilinobenzyl)piperidine derivatives |
| N-Alkylation | Alkyl halides, Reductive amination | N-alkyl-1-(p-anilinobenzyl)piperidine derivatives |
| Halogenation | Halogens (e.g., Br₂) | Halogenated aniline ring derivatives |
| Nitration | Nitrating agents (e.g., HNO₃/H₂SO₄) | Nitrated aniline ring derivatives |
The piperidine ring is a versatile scaffold that can be functionalized at various positions to alter the three-dimensional shape and properties of the molecule. nih.gov Site-selective C-H functionalization, controlled by catalysts and directing groups, allows for the introduction of substituents at the C2, C3, or C4 positions.
Recent advances have demonstrated that rhodium-catalyzed C-H insertions can generate 2-substituted or 4-substituted piperidine analogs, with the site selectivity being controlled by the choice of N-protecting group and catalyst. 3-substituted analogs can be prepared indirectly through methods like the cyclopropanation of a corresponding tetrahydropyridine (B1245486) followed by reductive ring-opening.
The table below summarizes catalyst-controlled functionalization strategies for the piperidine ring.
| Position | Method | Catalyst/Reagents |
| C2 | C-H Functionalization | Rh₂(R-TCPTAD)₄ or Rh₂(R-TPPTTL)₄ |
| C3 | Cyclopropanation/Ring-Opening | Asymmetric cyclopropanation followed by reduction |
| C4 | C-H Functionalization | Rh₂(S-2-Cl-5-BrTPCP)₄ with N-α-oxoarylacetyl-piperidines |
Exploration of Stereoselective Synthetic Approaches for Analogues
The creation of specific stereoisomers is crucial, as the stereochemistry of piperidine derivatives can be critical to their pharmaceutical activity. digitellinc.com Stereoselective syntheses are employed to control the configuration at chiral centers that may be introduced on the piperidine ring or its substituents.
One effective strategy is the diastereoselective reductive cyclization of amino acetals, where the stereochemistry is established during an initial nitro-Mannich reaction and retained during the subsequent cyclization. mdpi.com Another approach involves iridium(III)-catalyzed [5+1] annulation via a hydrogen borrowing cascade, which enables the stereoselective synthesis of substituted piperidines from simpler precursors. mdpi.com Gold-catalyzed cyclization followed by a chemoselective reduction and spontaneous Ferrier rearrangement has also been developed as a highly flexible and diastereoselective method for producing substituted piperidin-4-ols, which are versatile intermediates. nih.gov
Design and Preparation of Conformationally Restricted Analogues
To better understand the optimal conformation for biological activity, conformationally restricted analogs are designed and synthesized. nih.gov Introducing conformational constraints can reduce the entropic penalty of binding to a biological target and may improve selectivity.
Strategies to restrict the conformation of the this compound scaffold include:
Introduction of Ring Constraints: Replacing flexible chains with rigid rings. For example, the central chain of a molecule can be replaced with cyclopropane (B1198618) or cyclobutane (B1203170) rings to create cis/trans isomers with reduced conformational freedom. nih.gov
Bridged Systems: Creating bicyclic structures by introducing one- or two-carbon bridges across the piperidine ring. This approach has been used to explore preferred ring conformations and can enhance drug-like properties by increasing the sp³ character of the molecule.
Incorporation of Unsaturation: Introducing double or triple bonds into flexible parts of the molecule can significantly limit rotational freedom. nih.gov
Computational analysis is often used in conjunction with synthesis to predict the energy barriers for rotation and to understand the preferred spatial arrangement of the constrained analogs. nih.gov
Comparative Chemical Reactivity and Stability Studies of Analogues
The introduction of different functional groups can significantly alter the chemical reactivity and stability of the analogs. Stability studies are essential to assess the shelf-life and degradation pathways of new compounds.
Electronic Effects: Electron-withdrawing groups on the aromatic rings can decrease the basicity of the aniline and piperidine nitrogens, affecting their reactivity and salt-forming ability. Conversely, electron-donating groups increase basicity and can make the aromatic rings more susceptible to oxidation.
Steric Effects: The introduction of bulky substituents can sterically hinder reactive sites. For example, large groups near the aniline nitrogen could slow down N-acylation or N-alkylation reactions.
Metabolic Stability: Modifications at sites prone to metabolic attack (e.g., N-dealkylation of the piperidine or oxidation of the aromatic rings) are often performed to create more stable compounds for potential therapeutic use.
Advanced Spectroscopic and Analytical Characterization of 1 P Anilinobenzyl Piperidine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the molecular structure of a compound. For 1-(p-Anilinobenzyl)piperidine and its derivatives, various NMR methods are employed for a thorough characterization.
One-dimensional ¹H and ¹³C NMR spectroscopy are the primary tools for the initial structural assessment of this compound. The chemical shifts (δ), multiplicities, and integration of the signals in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, allow for the assignment of protons and carbons to their respective positions within the molecule.
The ¹H NMR spectrum would be expected to show distinct signals for the protons of the piperidine (B6355638) ring, the benzylic methylene (B1212753) group, and the two aromatic rings. The protons on the piperidine ring typically appear in the upfield region, while the aromatic protons are found in the downfield region. The benzylic protons would likely present as a singlet, integrating to two protons.
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom gives a distinct signal, and the chemical shifts are indicative of the electronic environment of the carbon. For instance, the carbons of the aromatic rings would resonate at lower field compared to the aliphatic carbons of the piperidine ring.
Table 1: Representative ¹H and ¹³C NMR Data for Substituted 1-Benzylpiperidine (B1218667) Derivatives Data is illustrative and based on similar reported compounds.
Two-dimensional (2D) NMR techniques are essential for unambiguously establishing the connectivity of atoms within the molecule.
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would be used to confirm the connectivity of the protons within the piperidine ring and the coupling between protons on the aromatic rings.
HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This is crucial for assigning the carbon signals based on the already assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation) : HMBC shows correlations between protons and carbons that are separated by two or three bonds. This technique is invaluable for piecing together the different fragments of the molecule, for example, by showing a correlation from the benzylic protons to the carbons of both the piperidine and the benzyl (B1604629) rings, thus confirming the point of attachment.
The piperidine ring is not static and can undergo conformational changes, most notably the chair-to-chair interconversion. Additionally, the nitrogen atom can undergo inversion. Dynamic NMR (DNMR) studies, which involve recording NMR spectra at different temperatures, can provide insight into these dynamic processes.
At room temperature, these conformational changes are often fast on the NMR timescale, resulting in averaged signals for the axial and equatorial protons of the piperidine ring. However, at lower temperatures, this process can be slowed down, leading to the observation of distinct signals for the axial and equatorial protons. From the coalescence temperature and the chemical shift difference between the exchanging sites, the energy barrier for these processes, such as nitrogen inversion, can be calculated. beilstein-journals.orgnih.gov Studies on related N-substituted piperazines have shown that the energy barriers for such conformational changes can be determined using ¹H NMR. beilstein-journals.org
Mass Spectrometry (MS)
Mass spectrometry is a key analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, thereby offering insights into its elemental composition and structure.
High-resolution mass spectrometry provides a very accurate mass measurement of the parent ion, which allows for the determination of the elemental composition of the molecule. For this compound (C₁₈H₂₂N₂), the expected exact mass can be calculated and compared with the experimentally determined mass to confirm the molecular formula. This is a critical step in the identification of a newly synthesized compound.
Tandem mass spectrometry (MS/MS) involves the selection of a parent ion, its fragmentation through collision-induced dissociation (CID), and the analysis of the resulting fragment ions. The fragmentation pattern provides valuable information about the structure of the molecule.
For this compound, the most likely fragmentation pathways would involve the cleavage of the benzylic C-N bond and fragmentation of the piperidine ring. Common fragmentation pathways for piperidine-containing compounds have been studied and can be used to predict the fragmentation of the target molecule. nih.govresearchgate.net
Table 2: Proposed Key MS/MS Fragments for this compound Fragmentation is predictive and based on general principles of mass spectrometry.
The analysis of these fragmentation patterns allows for the confirmation of the proposed structure and can be used to differentiate between isomers.
Table 3: List of Compounds Mentioned
Hyphenated Techniques (e.g., GC-MS, LC-MS, SFC-MS) for Purity and Mixture Analysis
Hyphenated analytical techniques are indispensable for the definitive identification and purity assessment of this compound, especially in complex matrices or post-synthesis mixtures. These methods combine the separation power of chromatography with the detection capabilities of mass spectrometry.
Gas Chromatography-Mass Spectrometry (GC-MS): For GC-MS analysis, derivatization of this compound may be necessary to increase its volatility and thermal stability, although direct analysis is possible. mdpi.com In the mass spectrometer, following electron ionization (EI), the molecule is expected to undergo characteristic fragmentation. The molecular ion peak (M+) would be observed, and key fragmentation pathways would likely involve the cleavage of the benzylic C-N bond and the bonds within the piperidine ring. nih.gov The fragmentation pattern provides a molecular fingerprint for unambiguous identification. GC-MS is particularly effective for identifying and quantifying volatile impurities in a sample. researchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for analyzing non-volatile and thermally labile compounds like this compound and its derivatives. nih.govresearchgate.net Reversed-phase high-performance liquid chromatography (HPLC) is commonly used for separation. nih.gov Electrospray ionization (ESI) is a suitable soft ionization technique that typically yields the protonated molecule [M+H]+, allowing for precise molecular weight determination. researchgate.net Tandem mass spectrometry (MS/MS) can be employed to fragment the parent ion, providing structural details that confirm the identity of the compound and help in the characterization of impurities or metabolites. alternative-therapies.com
Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS): SFC-MS offers a green alternative to LC-MS, using supercritical CO2 as the primary mobile phase. This technique is well-suited for the analysis of chiral and achiral compounds. For piperidine derivatives, SFC-MS can provide rapid and efficient separations, making it a valuable tool for high-throughput screening and purity analysis.
A summary of expected mass spectral data is presented below.
| Technique | Ionization Mode | Expected Parent Ion (m/z) | Predicted Key Fragment Ions (m/z) |
| GC-MS | Electron Ionization (EI) | 266 (M+) | 182 (M-piperidine)+, 93 (aniline)+, 84 (piperidine fragment)+ |
| LC-MS | Electrospray (ESI+) | 267 [M+H]+ | Fragmentation pattern depends on collision energy |
This is a predictive table based on the structure of this compound.
Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting
Vibrational spectroscopy provides a "fingerprint" of a molecule by probing its vibrational modes.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups. The N-H stretching vibration of the secondary aniline (B41778) amine should appear as a sharp band in the 3300-3500 cm⁻¹ region. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while aliphatic C-H stretching from the piperidine and benzyl methylene groups will be observed just below 3000 cm⁻¹. The C-N stretching vibrations for both the aromatic and aliphatic amines will be present in the 1250-1350 cm⁻¹ range. Bending vibrations for the aromatic ring and the piperidine ring will populate the fingerprint region below 1600 cm⁻¹. nist.govchemicalbook.comnist.gov
Raman Spectroscopy: Raman spectroscopy complements IR by providing information on non-polar bonds and symmetric vibrations. For this compound, strong Raman signals are expected for the aromatic ring breathing modes around 1000 cm⁻¹ and 1600 cm⁻¹. The symmetric C-H stretching vibrations of the aromatic ring will also be prominent. researchgate.net
| Functional Group | Vibrational Mode | Expected IR Wavenumber (cm⁻¹) | Expected Raman Shift (cm⁻¹) |
| Aniline N-H | Stretch | 3300-3500 | Weak |
| Aromatic C-H | Stretch | 3000-3100 | Strong |
| Aliphatic C-H | Stretch | 2850-2970 | Strong |
| Aromatic C=C | Stretch | 1500-1600 | Strong |
| C-N (Aromatic) | Stretch | 1250-1350 | Medium |
| C-N (Aliphatic) | Stretch | 1020-1250 | Medium |
| Piperidine Ring | Bending/Breathing | 800-1200 | Strong |
This table presents expected vibrational frequencies based on known data for the constituent functional groups.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Conjugation
UV-Vis spectroscopy is used to study the electronic transitions within a molecule. The spectrum of this compound is primarily determined by the aniline chromophore. The aniline moiety contains a benzene (B151609) ring conjugated with the nitrogen lone pair, which results in characteristic absorption bands. Typically, two main absorption bands are expected: a strong primary band (π → π) around 230-240 nm and a weaker secondary band (n → π) around 280-290 nm. The exact position and intensity of these bands can be influenced by the solvent polarity and pH. researchgate.net The piperidine and benzyl groups are not strong chromophores in this region but can cause slight shifts in the absorption maxima.
X-ray Crystallography for Definitive Solid-State Structure Determination
For a definitive determination of the three-dimensional structure of this compound in the solid state, single-crystal X-ray crystallography is the gold standard. nih.gov This technique can precisely determine bond lengths, bond angles, and torsional angles within the molecule. researchgate.net For this compound, X-ray analysis would reveal the conformation of the piperidine ring, which typically adopts a chair conformation. rsc.org It would also define the spatial relationship between the aniline, benzyl, and piperidine moieties. Obtaining suitable single crystals is a prerequisite for this analysis. researchgate.net
Chromatographic Methods for Purification and Analytical Separation
Chromatographic techniques are essential for both the purification of this compound from reaction mixtures and for its analytical separation to assess purity.
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a widely used method for the analysis and purification of piperidine-containing compounds. nih.gov A C18 column with a mobile phase consisting of a mixture of water (often with additives like formic acid or trifluoroacetic acid) and an organic solvent like acetonitrile (B52724) or methanol (B129727) would be a typical starting point for method development. Detection is commonly achieved using a UV detector set at one of the absorption maxima of the aniline chromophore.
Gas Chromatography (GC): GC can be employed for the analysis of this compound if the compound is sufficiently volatile and thermally stable. researchgate.net A non-polar or medium-polarity capillary column would be suitable for separation. Flame ionization detection (FID) can be used for quantification, while coupling to a mass spectrometer (GC-MS) provides structural confirmation. nih.gov
The benzyl carbon atom in this compound is a potential stereocenter, meaning the compound can exist as a pair of enantiomers. Chiral chromatography is the most effective method for separating and quantifying these enantiomers to determine the enantiomeric purity or enantiomeric excess (ee) of a sample.
Chiral HPLC using a chiral stationary phase (CSP) is the standard approach. nih.gov The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the CSP, leading to different retention times. Various types of CSPs, such as polysaccharide-based columns, are available and would be screened to find the optimal separation conditions. researchgate.net The choice of mobile phase, typically a mixture of alkanes and an alcohol, is critical for achieving good resolution.
Computational and Theoretical Studies of 1 P Anilinobenzyl Piperidine
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, dictated by its electronic structure. These calculations solve the Schrödinger equation, or approximations of it, to provide detailed information about molecular orbitals, electron density, and energy.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. nih.gov It is based on the principle that the energy of a molecule can be determined from its electron density. DFT calculations are instrumental in optimizing the molecular geometry of 1-(p-Anilinobenzyl)piperidine, which involves finding the arrangement of atoms that corresponds to the lowest energy state.
Researchers typically employ various functionals within DFT, such as B3LYP, in combination with a basis set like 6-311G**, to perform these calculations. nih.gov The geometry optimization process yields crucial information about bond lengths, bond angles, and dihedral angles. For this compound, this would involve determining the precise geometry of the piperidine (B6355638) ring, the anilino group, and the benzyl (B1604629) moiety, as well as their relative orientations.
The electronic structure calculations provide insights into the distribution of electrons within the molecule. Key parameters obtained from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap generally suggests higher reactivity.
Table 1: Calculated Geometric Parameters of this compound using DFT (B3LYP/6-311G )***
| Parameter | Bond/Angle | Calculated Value |
| Bond Lengths (Å) | C-N (piperidine) | 1.47 |
| C-C (piperidine) | 1.54 | |
| C-N (aniline) | 1.40 | |
| C-C (aromatic) | 1.39 | |
| C-H (aromatic) | 1.08 | |
| C-H (aliphatic) | 1.09 | |
| **Bond Angles (°) ** | C-N-C (piperidine) | 111.5 |
| C-C-N (piperidine) | 110.0 | |
| C-N-C (aniline) | 125.0 | |
| H-C-H (benzyl) | 109.5 | |
| Dihedral Angles (°) | C-N-C-C (piperidine ring) | 55.0 |
| C-C-N-C (aniline-benzyl) | 120.0 |
Note: The data in this table is illustrative and based on typical values for similar molecular structures as specific experimental or calculated data for this compound may not be publicly available.
Ab initio methods are another class of quantum chemical calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), can provide highly accurate predictions of molecular properties. researchgate.net
For this compound, ab initio calculations can be used to refine the geometric and electronic parameters obtained from DFT. While computationally more expensive, methods like MP2 can better account for electron correlation effects, leading to more precise energy calculations and molecular property predictions. These methods are particularly useful for studying non-covalent interactions, which may play a role in the conformational preferences of the molecule.
A significant application of quantum chemical calculations is the prediction of spectroscopic parameters, which can be directly compared with experimental data to validate the computational model.
NMR Chemical Shifts: Theoretical calculations can predict the 1H and 13C NMR chemical shifts of this compound. nih.gov These predictions are typically made using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. nmrdb.org By comparing the calculated chemical shifts with experimental spectra, researchers can confirm the proposed molecular structure and gain insights into the electronic environment of each atom. libretexts.orgchemistrysteps.com
Vibrational Frequencies: The vibrational frequencies of a molecule correspond to the energies of its vibrational modes. These can be calculated using both DFT and ab initio methods. nih.gov The calculated frequencies can be correlated with experimental infrared (IR) and Raman spectra to identify the characteristic vibrational modes of the functional groups present in this compound, such as the N-H stretch of the aniline (B41778) group, the C-N stretches of the piperidine and aniline moieties, and the aromatic C-H bending modes.
Table 2: Predicted Spectroscopic Data for this compound *
| Spectroscopic Parameter | Functional Group / Atom | Predicted Value |
| 1H NMR Chemical Shift (ppm) | Aromatic-H (aniline) | 6.5 - 7.2 |
| Aromatic-H (benzyl) | 7.2 - 7.5 | |
| N-H (aniline) | 3.5 - 4.5 | |
| CH (benzyl) | 3.6 | |
| CH2 (piperidine, adjacent to N) | 2.5 - 2.8 | |
| CH2 (piperidine) | 1.4 - 1.7 | |
| 13C NMR Chemical Shift (ppm) | Aromatic-C (aniline, C-N) | 145 |
| Aromatic-C (benzyl, C-C) | 138 | |
| Aromatic-C | 115 - 130 | |
| CH (benzyl) | 65 | |
| CH2 (piperidine, adjacent to N) | 54 | |
| CH2 (piperidine) | 25 - 27 | |
| Vibrational Frequency (cm-1) | N-H Stretch (aniline) | 3400 |
| C-H Stretch (aromatic) | 3050 | |
| C-H Stretch (aliphatic) | 2850 - 2950 | |
| C=C Stretch (aromatic) | 1500 - 1600 | |
| C-N Stretch | 1250 - 1350 |
Note: The data in this table is illustrative and based on typical values for similar molecular structures as specific experimental or calculated data for this compound may not be publicly available.
Conformational Analysis and Potential Energy Surfaces
The flexibility of the piperidine ring and the rotatable bonds connecting the different moieties of this compound mean that the molecule can exist in various conformations. Conformational analysis aims to identify the most stable conformers and to understand the energy barriers between them. nih.gov
A potential energy surface (PES) is a mathematical or graphical representation of the energy of a molecule as a function of its geometry. wikipedia.org By scanning the PES, researchers can identify the low-energy conformations, which correspond to the minima on the surface, and the transition states between them, which are represented by saddle points. For this compound, this would involve systematically changing the dihedral angles of the key rotatable bonds and calculating the energy at each point. This analysis is crucial for understanding the molecule's shape and how it might interact with other molecules.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Effects
While quantum chemical calculations provide information about static molecular properties, molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe how the conformation of this compound changes over time. mdpi.com
MD simulations are particularly useful for understanding the influence of the solvent on the molecule's behavior. By explicitly including solvent molecules (such as water) in the simulation, it is possible to model how solvent interactions affect the conformational preferences and dynamics of this compound. This is important for understanding how the molecule behaves in a realistic biological or chemical environment. nih.govmdpi.com
Mechanistic Insights from Computational Modeling
Computational modeling can provide valuable insights into the potential reaction mechanisms involving this compound. By calculating the energies of reactants, products, and transition states, it is possible to map out the energy profile of a reaction. This allows for the determination of activation energies and the identification of the most likely reaction pathways. For example, computational modeling could be used to study the mechanism of N-dealkylation or aromatic hydroxylation, which are common metabolic pathways for such compounds. These mechanistic studies are crucial for understanding the chemical reactivity and potential metabolic fate of this compound.
Transition State Characterization and Activation Energy Calculations
Detailed computational studies involving the characterization of transition states and the calculation of activation energies for the synthesis or reactions of this compound have not been identified in the public domain.
A theoretical investigation would typically involve the use of quantum chemical methods, such as Density Functional Theory (DFT), to model the reaction pathway. For its likely synthesis via a Mannich reaction, this would involve calculating the energy profile for the formation of an iminium ion from aniline and benzaldehyde (B42025), followed by the nucleophilic attack of piperidine. The transition state for the carbon-carbon and carbon-nitrogen bond-forming steps would be located and characterized by the presence of a single imaginary frequency in the vibrational analysis. The calculated energy difference between the reactants and each transition state would provide the activation energy (Ea) for that step, determining the reaction kinetics.
Reaction Pathway Elucidation
A complete elucidation of the reaction pathway for the formation of this compound is not available in published computational research.
Such a study would map the minimum energy path connecting reactants, intermediates, transition states, and products. By calculating the Gibbs free energy (ΔG) at each point along the reaction coordinate, researchers could determine the thermodynamic feasibility and spontaneity of the reaction. The pathway would clarify the sequence of events, such as the initial formation of an enamine or iminium intermediate and the subsequent nucleophilic addition, providing a detailed, step-by-step molecular-level understanding of the mechanism.
Molecular Orbital Theory and Reactivity Descriptors (e.g., HOMO, LUMO, Fukui functions)
Specific data from molecular orbital theory analysis for this compound, including its frontier molecular orbitals (HOMO and LUMO) and Fukui functions, are not present in the available literature.
Generally, computational analysis of similar molecules involves calculating the energies and visualizing the spatial distribution of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity. Fukui functions would be calculated to identify the specific atomic sites within the molecule that are most susceptible to nucleophilic, electrophilic, or radical attack.
Table 1: Hypothetical Reactivity Descriptors for this compound This table is for illustrative purposes only, as specific calculated values for this compound are not available.
| Descriptor | Value (Arbitrary Units) | Implication |
|---|---|---|
| EHOMO | -5.5 eV | Electron-donating capability |
| ELUMO | -0.5 eV | Electron-accepting capability |
| HOMO-LUMO Gap | 5.0 eV | Chemical stability and low reactivity |
| Electronegativity (χ) | 3.0 eV | Overall ability to attract electrons |
| Hardness (η) | 2.5 eV | Resistance to change in electron distribution |
Charge Distribution and Electrostatic Potential Maps
Published studies containing calculations of charge distribution and electrostatic potential maps specifically for this compound could not be located.
A computational study would typically generate a Molecular Electrostatic Potential (MEP) map. This map illustrates the charge distribution on the molecule's surface, providing insights into its reactive behavior. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are prone to electrophilic attack, such as the nitrogen atoms. Regions of positive potential (colored blue) are electron-poor and susceptible to nucleophilic attack. The MEP map is a valuable tool for predicting intermolecular interactions and the sites of chemical reactions.
Applications in Chemical Synthesis and Methodology
1-(p-Anilinobenzyl)piperidine as a Synthetic Reagent or Intermediate
The primary role of this compound in chemical synthesis is as an intermediate. Its synthesis is a key step in the preparation of more complex molecules, particularly those with pharmaceutical applications. For instance, the structurally related compound, 1-benzyl-4-anilinopiperidine-4-carboxylic acid, is a crucial intermediate in the synthesis of potent narcotic analgesics. google.com The synthesis of such molecules often involves the initial construction of a substituted piperidine (B6355638) ring, which is then further functionalized. The anilino group of this compound can undergo a variety of chemical transformations, such as acylation, alkylation, and coupling reactions, to introduce additional molecular complexity.
The synthesis of 1,4-disubstituted piperidine derivatives often starts with the reductive amination of a piperidone with an aniline (B41778). nih.gov This highlights the general synthetic strategy where the core piperidine-aniline structure is assembled and then elaborated upon. While the direct use of this compound as a reagent in a named reaction is not widely documented, its structural motif is central to the synthesis of a range of bioactive compounds. nih.gov
Utility as a Building Block for Complex Organic Architectures
Piperidine-containing compounds are highly valued as building blocks for the design of new drugs and other complex organic molecules. nih.gov The piperidine ring provides a three-dimensional scaffold that can be functionalized to interact with biological targets. whiterose.ac.uk The presence of the p-anilinobenzyl substituent on the piperidine nitrogen offers a versatile handle for constructing more intricate molecular architectures.
The aniline nitrogen can be a nucleophilic site for further reactions, allowing for the extension of the molecular framework. This makes this compound a useful starting material for creating libraries of compounds for drug discovery programs. The synthesis of piperidine derivatives as potential σ1 receptor ligands, for instance, involves the construction of complex molecules built upon a piperidine core. nih.gov
Role as a Ligand or Catalyst in Organic Transformations
While there is a lack of specific literature detailing the use of this compound itself as a ligand or catalyst, the structural components of the molecule suggest potential in this area. The nitrogen atoms in both the piperidine and aniline moieties can act as coordination sites for metal ions. This coordination ability is a key feature of many ligands used in catalysis.
Piperidine derivatives are known to be incorporated into ligands for various catalytic reactions. nih.gov The development of biocatalytic methods for the synthesis of piperidines using immobilized lipases also points to the importance of this heterocyclic core in catalysis. rsc.org Further research could explore the potential of this compound and its derivatives as ligands in transition metal catalysis, leveraging the electronic properties of the anilino group to modulate the catalytic activity.
Application in Analytical Chemistry as a Derivatizing Agent for Enhanced Detection
In analytical chemistry, particularly in chromatography, derivatization is a common strategy to enhance the detection of analytes that lack a strong chromophore or fluorophore. nih.govsemanticscholar.org Amines are a class of compounds that often require derivatization for sensitive detection by HPLC with UV or fluorescence detectors. sigmaaldrich.comnih.gov
Potential in Materials Science and Polymer Chemistry
The incorporation of specific functional groups into polymers can impart desirable properties, leading to applications in various fields. mdpi.com Aniline and its derivatives are well-known precursors to conducting polymers, most notably polyaniline. wikipedia.orgyoutube.com The polymerization of aniline derivatives allows for the tuning of the polymer's electronic and physical properties. rsc.orgnih.govresearchgate.net
The presence of the aniline moiety in this compound makes it a potential monomer for the synthesis of novel polymers. The piperidine group would introduce a non-conjugated, flexible segment into the polymer backbone or as a side chain, which could influence the material's solubility, morphology, and mechanical properties. The synthesis and polymerization of vinylbenzyl piperidine derivatives have been explored, demonstrating the feasibility of incorporating piperidine units into polymer chains. researchgate.net Piperidine derivatives have also been used to create photostabilized polymers. google.com The synthesis of bioactive films based on piperidine-containing polymers for drug delivery applications further highlights the potential of such materials. nih.gov
Contributions to Environmental Chemical Research (e.g., as a probe in pollutant degradation studies)
The environmental fate and degradation of nitrogen-containing heterocyclic compounds are of significant interest. Studies have investigated the anaerobic degradation of piperidine by microbial consortia, where it can be utilized as a carbon and nitrogen source. nih.gov The degradation of piperidine and related compounds in the atmosphere, initiated by reactions with hydroxyl radicals, has also been a subject of research. acs.org
While there is no specific research on the environmental contributions of this compound, its structural components, aniline and piperidine, are both environmentally relevant. Understanding the degradation pathways of such hybrid molecules is important for assessing their environmental impact. The study of piperazine (B1678402), a structurally related compound, in the context of CO2 capture technologies includes research on its degradation products and their environmental implications. researchgate.net Future research could investigate the biodegradability and atmospheric chemistry of this compound to better understand its environmental profile.
Future Directions and Emerging Research Avenues for 1 P Anilinobenzyl Piperidine Chemistry
Development of Novel and Efficient Synthetic Strategies
Future research will likely focus on developing more efficient and innovative methods for synthesizing the 1-(p-anilinobenzyl)piperidine core and its derivatives. While traditional methods exist, emerging strategies promise greater efficiency, selectivity, and access to a wider range of structural analogs.
Key Future Research Areas:
Photoredox Catalysis: Visible-light photoredox catalysis offers a powerful tool for forming C-C and C-N bonds under mild conditions. Future work could explore the direct C-H arylation of the piperidine (B6355638) ring to introduce diverse substituents, potentially leading to novel analogs with unique properties. rsc.org This method could also be applied to functionalize the aniline (B41778) ring, further expanding the accessible chemical space.
Catalytic C-N Bond Formation: Advances in transition-metal-catalyzed C-N coupling reactions, such as the Buchwald-Hartwig amination, provide efficient pathways to the anilino moiety. rsc.org Research into novel catalyst systems, including those based on abundant metals like copper or iron, could lead to more cost-effective and sustainable synthetic routes. researchgate.netwikipedia.org Continuous-flow reduction methods are also being developed for efficient C-N bond formation in the synthesis of medicinally relevant piperazine (B1678402) derivatives, a strategy that could be adapted for piperidine synthesis. chemistryviews.orgacs.org
Biocatalysis: The use of enzymes in organic synthesis is a rapidly growing field, offering high selectivity and mild reaction conditions. Researchers have demonstrated the first biocatalytic synthesis of piperidine derivatives using immobilized lipases in multicomponent reactions. rsc.orgresearchgate.netsemanticscholar.org Future studies could identify or engineer enzymes capable of catalyzing the key bond-forming steps in the synthesis of this compound, providing a green and highly enantioselective approach. Combining biocatalysis with organocatalysis or radical cross-coupling presents another promising avenue for the modular and enantioselective construction of complex piperidine frameworks. chemistryviews.orgucd.ie
Flow Chemistry: Continuous flow synthesis provides significant advantages over traditional batch processes, including improved safety, scalability, and reaction control. rsc.org Developing a continuous flow protocol for this compound would enable rapid and efficient production, facilitating its use in large-scale applications.
Table 1: Comparison of Emerging Synthetic Strategies for Piperidine Derivatives
| Strategy | Advantages | Potential Application to this compound |
| Photoredox Catalysis | Mild reaction conditions, high functional group tolerance, novel bond formations. | Direct C-H functionalization of the piperidine or aniline rings. |
| Advanced C-N Coupling | High efficiency, broad substrate scope. | Efficient construction of the p-aminobenzyl bond. |
| Biocatalysis | High stereoselectivity, environmentally friendly, mild conditions. | Enantioselective synthesis of chiral derivatives. |
| Flow Chemistry | Scalability, improved safety, precise reaction control, rapid optimization. | Automated and high-throughput synthesis of analog libraries. |
Exploration of Unprecedented Chemical Reactivity and Transformations
The unique combination of the piperidine ring and the anilinobenzyl group in this compound suggests a rich and largely unexplored reactive landscape. Future research should aim to uncover novel transformations that leverage the distinct electronic and steric properties of this scaffold.
Key Future Research Areas:
Catalyst-Controlled C-H Functionalization: The piperidine ring contains multiple C-H bonds that could be selectively functionalized. Research into rhodium-catalyzed C-H insertion reactions has shown that site selectivity (at the C2, C3, or C4 positions) can be controlled by the choice of catalyst and protecting groups on the nitrogen atom. nih.gov Applying these principles to this compound could allow for the programmed synthesis of a wide array of positional isomers with distinct biological activities.
Radical-Mediated Reactions: Radical reactions offer unique pathways for bond formation. Intramolecular radical C-H amination and cyclization have been used to construct piperidine rings. nih.gov Future work could explore intermolecular radical additions to the aniline ring or the benzylic position, initiated by photocatalysis or other means, to install novel functional groups.
Aniline Moiety Transformations: The aniline group is a versatile functional handle. It can undergo a wide range of reactions, including diazotization followed by substitution, electrophilic aromatic substitution, and various coupling reactions. A systematic exploration of these transformations on the this compound scaffold could yield a diverse library of derivatives with tailored electronic and steric properties.
Ring Distortion and Expansion: While the six-membered piperidine ring is conformationally stable, exploring reactions that lead to ring expansion, contraction, or the formation of fused heterocyclic systems could lead to the discovery of entirely new chemical scaffolds with unprecedented three-dimensional structures.
Advancements in Automated Synthesis and High-Throughput Screening for Derivatives
To fully explore the potential of the this compound scaffold, a large and diverse library of derivatives is required. Automated synthesis and high-throughput screening (HTS) are essential technologies for achieving this goal.
Key Future Research Areas:
Automated Flow Synthesis: The development of automated flow chemistry platforms can significantly accelerate the synthesis of compound libraries. nih.gov These systems allow for the rapid variation of reactants, catalysts, and reaction conditions, enabling the generation of hundreds or thousands of unique derivatives in a short period. rsc.orgnih.gov Robotic platforms that can reconfigure flow modules based on AI-driven planning are emerging, promising to further streamline this process. researchgate.net
Robotic Synthesis Platforms: Automated robotic systems can perform complex synthetic operations, including solid-phase synthesis and solution-phase reactions in multi-well plates. encyclopedia.pub These platforms can be programmed to execute multi-step reaction sequences, purifications, and analyses with minimal human intervention, making the construction of large compound libraries more efficient and reproducible. nih.govmdpi.com
High-Throughput Screening (HTS): Once a library of derivatives is synthesized, HTS platforms are crucial for rapidly evaluating their biological activity or other properties of interest. google.com These systems use automated liquid handling and sensitive detection methods to screen thousands of compounds against a specific target or in a cellular assay. google.com The development of novel, miniaturized assays will be critical for efficiently screening the large libraries generated through automated synthesis.
Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction
Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of chemistry by enabling the rapid design and property prediction of new molecules.
Key Future Research Areas:
De Novo Design: Generative AI models, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), can be trained on large datasets of known molecules to design novel compounds with desired properties from scratch. wikipedia.orgacs.orgnih.govresearchgate.net These models could be used to generate new this compound derivatives that are optimized for a specific biological target or material application.
Property Prediction: ML models can be trained to predict a wide range of molecular properties, including physicochemical characteristics and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles. rsc.orgunisi.it Applying these models to virtual libraries of this compound derivatives would allow for the in silico screening and prioritization of compounds for synthesis, saving significant time and resources. semanticscholar.org
Reaction Prediction and Optimization: AI tools are being developed to predict the outcomes of chemical reactions and suggest optimal reaction conditions. These tools could be used to identify the most efficient synthetic routes to novel this compound derivatives and troubleshoot challenging synthetic steps.
Table 2: Applications of AI and Machine Learning in this compound Research
| AI/ML Application | Description | Potential Impact |
| De Novo Design | Generates novel molecular structures with optimized properties. | Rapidly identifies promising new derivatives for synthesis and testing. |
| ADMET Prediction | Predicts the pharmacokinetic and toxicity profiles of virtual compounds. | Reduces late-stage failures by prioritizing compounds with favorable drug-like properties. |
| QSAR Modeling | Relates chemical structure to biological activity or other properties. | Guides the design of more potent and selective compounds. |
| Reaction Optimization | Predicts optimal conditions for chemical synthesis. | Accelerates the development of efficient and robust synthetic routes. |
Expanding Applications in Sustainable Chemistry and Resource Efficiency
The principles of green chemistry will be a driving force in the future development of this compound chemistry, focusing on minimizing environmental impact and maximizing resource efficiency.
Key Future Research Areas:
Green Solvents and Reagents: Research will focus on replacing hazardous solvents and reagents with more environmentally benign alternatives. This includes the use of water, supercritical fluids, or bio-based solvents in synthetic processes.
Atom Economy and Waste Reduction: Synthetic strategies will be evaluated based on their atom economy, aiming to maximize the incorporation of starting material atoms into the final product. Multicomponent reactions are particularly attractive in this regard as they can form complex molecules in a single step with high atom economy. nih.gov
Biocatalysis and Renewable Feedstocks: As mentioned in section 8.1, biocatalysis offers a green alternative to traditional chemical synthesis. rsc.orgresearchgate.net Future research could also explore the synthesis of this compound from renewable feedstocks, reducing the reliance on petrochemicals.
Green Chemistry Metrics: The systematic application of green chemistry metrics, such as the E-Factor (Environmental Factor) and Process Mass Intensity (PMI), will be essential for quantifying the environmental impact of different synthetic routes and guiding the development of more sustainable processes. researchgate.netnih.gov
Interdisciplinary Research with Related Fields of Pure Chemistry
The full potential of this compound will be realized through collaborations with other fields of chemistry, leveraging its unique structural and electronic properties in new contexts.
Key Future Research Areas:
Materials Science: The anilino group suggests that derivatives of this compound could be used as monomers for the synthesis of novel polymers with interesting electronic or optical properties. The piperidine moiety could impart unique solubility and processing characteristics to these materials.
Organocatalysis: Piperidine and its derivatives are known to function as organocatalysts for a variety of chemical transformations. encyclopedia.pub Research could explore the catalytic activity of this compound itself or its derivatives, potentially leading to the discovery of new and selective catalysts for organic synthesis.
Supramolecular Chemistry: The aromatic rings and the tertiary amine in this compound provide sites for non-covalent interactions, such as hydrogen bonding and π-π stacking. This suggests that the molecule could be used as a building block for the construction of complex supramolecular assemblies, such as gels, liquid crystals, or molecular cages.
Natural Product Synthesis: The piperidine scaffold is a core component of many natural alkaloids. rsc.orgmdpi.com Methodologies developed for the synthesis and functionalization of this compound could be applied to the total synthesis of complex, biologically active natural products.
By pursuing these future research directions, the scientific community can unlock the full potential of this compound chemistry, leading to new discoveries in synthesis, materials, and medicine.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
